2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile -

2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Catalog Number: EVT-4475605
CAS Number:
Molecular Formula: C26H24ClFN2O4
Molecular Weight: 482.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives belong to a class of organic compounds characterized by a 4H-chromene core structure. These compounds are of significant interest in scientific research due to their diverse biological activities, including anti-inflammatory [], antiepileptic [], antidiabetic [], anticholinergic [], and antimicrobial properties [, , ]. They have also been investigated for their potential as excitatory amino acid transporter subtype 1 (EAAT1) inhibitors [, , , ]. The presence of various substituents on the aryl group at the 4-position of the 4H-chromene core allows for fine-tuning of their pharmacological properties.

Synthesis Analysis

The synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives is typically achieved through a one-pot multicomponent reaction. [, , ] This reaction generally involves the condensation of:

  • Basic catalysts: Potassium tertiary butoxide [],
  • Organocatalysts: Urea [], L-proline [], leucine []
  • Inorganic catalysts: LiCl/Al2O3 [], CoFe2O4 nanoparticles [], supported ionic liquid catalysts (SILC) []
  • Microwave irradiation: This technique is often employed to accelerate the reaction rate and improve yields. [, , , ]
  • Ultrasound irradiation: This method has also been explored to enhance reaction efficiency. [, ]
Molecular Structure Analysis
  • Conformation of rings: The cyclohexene ring usually adopts a sofa or envelope conformation, while the pyran ring is often found in a flattened boat conformation. [, , , , , , ]
Chemical Reactions Analysis
  • Dihydrobenzofuran-3,3-dicarbonitriles: This rearrangement is promoted by molecular iodine in a basic medium. [] The reaction involves the dissociation of the 4H-chromene fragment, followed by the formation of a cyclopropane moiety and subsequent rearrangement.
  • Aminopyrimidines: These compounds can be synthesized from 4H-chromenes in a one-step procedure. [] This reaction involves ring opening and rearrangement, ultimately leading to the formation of the pyrimidine ring.
  • 9,9-Dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives: These complex heterocycles can be prepared through a multistep synthesis using 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives as key intermediates. []
Mechanism of Action
  • EAAT1 Inhibition: Structure-activity relationship (SAR) studies suggest that the configuration at the C4 position of the 4H-chromene core and the nature of the substituents at the 4 and 7 positions are crucial for EAAT1 inhibitory activity. [, , , ]
  • Antimicrobial Activity: While the exact mechanism is not fully elucidated, it is hypothesized that these compounds may interfere with bacterial or fungal cell wall synthesis, DNA replication, or other essential cellular processes. [, ]
Applications
  • Anti-inflammatory agents: These compounds may offer therapeutic benefits for inflammatory diseases. []
  • Antiepileptic drugs: Their potential in treating epilepsy is under investigation. []
  • Antidiabetic agents: They have shown promise as potential therapeutics for diabetes. []
  • Anticholinergic agents: Their anticholinergic properties may have implications in various neurological disorders. []
  • Antimicrobial agents: These compounds exhibit activity against certain bacteria and fungi, suggesting potential as antimicrobial drugs. [, , ]
  • EAAT1 inhibitors: Selective inhibition of EAAT1 is a promising therapeutic strategy for neurological disorders such as amyotrophic lateral sclerosis (ALS). [, , , ]

2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101)

Compound Description: UCPH-101 is a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). EAATs regulate the synaptic concentration of the neurotransmitter glutamate in the central nervous system [, , ]. This compound exhibited inhibitory activity in the nanomolar range [].

2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1,2]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This benzothiazine derivative possesses potential non-steroidal anti-inflammatory activity [].

2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound is structurally characterized by X-ray crystallography, highlighting its conformational preferences and intermolecular interactions in the solid state [].

2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile propan-2-one monosolvate

Compound Description: The crystal structure of this compound, including its hydrogen bonding patterns and conformational features, has been reported [].

2-Amino-4-(4-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound's crystal structure has been determined, providing insights into its molecular geometry and packing arrangement [].

2-Amino-7,7-dimethyl-4-[3-(trifluoromethyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound's crystal structure has been analyzed, revealing details about its conformation, hydrogen bonding, and two-dimensional network formation [].

2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile hemihydrate

Compound Description: This compound has been investigated using X-ray crystallography to understand its structural features, including its hydrogen bonding interactions and molecular conformation [].

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile propan-2-one monosolvate

Compound Description: The crystal structure of this compound has been determined, offering insights into its molecular geometry, hydrogen bonding patterns, and intermolecular interactions [].

2-Amino-4-(1-naphthyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound's structure, determined by X-ray crystallography, reveals details about its conformational preferences and intermolecular hydrogen bonding patterns [].

2-Amino-7,7-dimethyl-4-(1-naphthyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound's structure, determined by X-ray crystallography, reveals details about its conformational preferences and intermolecular hydrogen bonding patterns [].

2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: Crystallographic analysis of this compound reveals the presence of two independent molecules in its asymmetric unit and highlights the role of hydrogen bonding in its crystal packing [, ].

2-Amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile

Compound Description: The crystal structure of this compound, with a focus on its envelope conformations and hydrogen bonding leading to a double-layer structure, has been reported [].

2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound's crystal structure has been studied, providing insights into its conformation, bond lengths, and intermolecular hydrogen bonding interactions [].

2-Amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: Synthesized with a good yield, this compound's structure was elucidated using X-ray crystallography, revealing its crystal packing and intermolecular interactions [].

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

Compound Description: Identified through computational docking studies, DRC-KS1 acts as an inhibitor of Staphylococcus aureus sortase A, a key enzyme involved in bacterial virulence, showing an MIC of 108.2 µg/mL [].

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: The supramolecular structure of this compound, primarily determined by hydrogen bonding interactions, has been investigated [, ].

2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 1,4-dioxane hemisolvate

Compound Description: The crystal structure of this compound, including its hydrogen bonding interactions and the conformation of the 1,4-dioxane solvent molecule, has been determined [].

2-Amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: The crystal structure of this compound, providing information on its molecular geometry and crystal packing, has been reported [].

2-Amino-4-(2,6-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: The crystal structure of this compound, including its unit cell parameters and crystallographic data, has been determined [].

2-Amino-4-(3-bromo-4-fluoro-phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: The crystal structure of this compound has been solved, providing details about its crystallographic parameters and molecular geometry [].

2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound represents a basic scaffold within this series and has been synthesized and investigated for its antimicrobial activity [, ]. Its crystal structure reveals a three-dimensional network stabilized by hydrogen bonds [].

Methyl (7,7-dimethyl-2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-yl) carboxylate

Compound Description: This compound, synthesized and characterized by X-ray crystallography, reveals conformational details about its six-membered rings and the presence of intermolecular hydrogen bonds [].

2-Amino-7,7-dimethyl-5-oxo-4-(p-tolyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: Crystallographic studies of this compound highlight its conformational features and the role of hydrogen bonding in its crystal packing [].

Properties

Product Name

2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

IUPAC Name

2-amino-4-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

Molecular Formula

C26H24ClFN2O4

Molecular Weight

482.9 g/mol

InChI

InChI=1S/C26H24ClFN2O4/c1-26(2)10-20(31)24-22(11-26)34-25(30)17(12-29)23(24)14-4-7-21(32-3)15(8-14)13-33-16-5-6-19(28)18(27)9-16/h4-9,23H,10-11,13,30H2,1-3H3

InChI Key

YYJJMAOLMOUVAM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC(=C(C=C4)F)Cl)C(=O)C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.